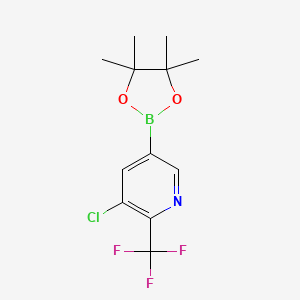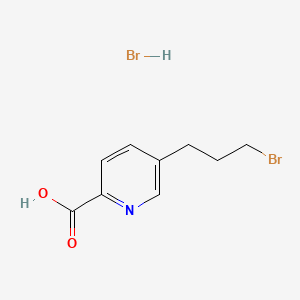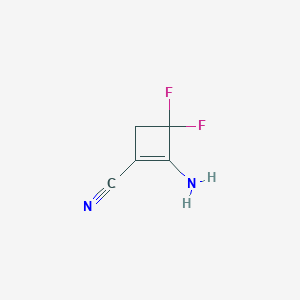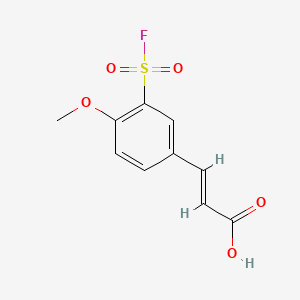![molecular formula C26H34N2O6 B13454607 1-benzyl 1'-tert-butyl 4-ethyl 2',3',5,6-tetrahydro-1H,1'H,2H,6'H-[3,4'-bipyridine]-1,1',4-tricarboxylate](/img/structure/B13454607.png)
1-benzyl 1'-tert-butyl 4-ethyl 2',3',5,6-tetrahydro-1H,1'H,2H,6'H-[3,4'-bipyridine]-1,1',4-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyridine core, followed by the introduction of the benzyl, tert-butyl, and ethyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final step usually involves esterification to introduce the tricarboxylate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes may be employed to facilitate the coupling reactions. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
2,2’-bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups at the 4 and 4’ positions.
1,10-phenanthroline: A related compound with a similar structure but different ring system.
Uniqueness
1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate is unique due to its combination of functional groups and the resulting properties. The presence of benzyl, tert-butyl, and ethyl groups, along with the tricarboxylate moieties, provides a distinct set of chemical and physical characteristics that differentiate it from other bipyridine derivatives.
属性
分子式 |
C26H34N2O6 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
1-O-benzyl 4-O-ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C26H34N2O6/c1-5-32-23(29)21-13-16-28(24(30)33-18-19-9-7-6-8-10-19)17-22(21)20-11-14-27(15-12-20)25(31)34-26(2,3)4/h6-11H,5,12-18H2,1-4H3 |
InChI 键 |
FOIPKIZSPFIYTR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(CN(CC1)C(=O)OCC2=CC=CC=C2)C3=CCN(CC3)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)

![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)


![1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)
![1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one](/img/structure/B13454564.png)


![rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13454592.png)
![2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride](/img/structure/B13454593.png)

![N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B13454599.png)

